Mono-3-hydroxyisobutyl Phthalate
説明
特性
CAS番号 |
1461625-51-3 |
|---|---|
分子式 |
C₁₂H₁₄O₅ |
分子量 |
238.24 |
同義語 |
1,2-Benzenedicarboxylic Acid 1-(3-hydroxy-2-methylpropyl) Ester |
製品の起源 |
United States |
類似化合物との比較
Chemical Structure and Parent Compounds
MHIBP belongs to the family of monoester phthalate metabolites, which are formed via hydrolysis and oxidation of parent diester phthalates. Key structural analogs include:
| Compound | Parent Phthalate | Structural Feature | Key Differences from MHIBP |
|---|---|---|---|
| MHIBP | DiBP | Hydroxylated isobutyl side chain | Contains -OH group on isobutyl chain |
| Mono-isobutyl phthalate (mIBP) | DiBP | Non-hydroxylated isobutyl side chain | Lacks hydroxylation; simpler metabolism |
| Mono-2-ethyl-5-hydroxyhexyl phthalate (mEHHP) | DEHP | Hydroxylated ethylhexyl chain | Longer alkyl chain; DEHP-derived |
| Mono-2-ethyl-5-oxohexyl phthalate (mEOHP) | DEHP | Oxo group on ethylhexyl chain | Ketone group instead of hydroxyl |
| Mono-n-butyl phthalate (mBP) | DBP | Linear butyl chain | Shorter chain; derived from DBP |
Structural Implications : The hydroxyl group in MHIBP enhances its water solubility compared to mIBP, facilitating urinary excretion. However, its retention in biomonitoring assays may differ from metabolites with longer alkyl chains (e.g., mEHHP) .
Toxicity Profiles
- DiBP : Classified as a Category 1B reproductive toxicant under EU regulations, DiBP disrupts testosterone synthesis and impairs fetal development in animal studies. Its metabolite MHIBP is presumed to contribute to these effects, though specific mechanistic studies are scarce .
- mBP (from DBP) : Linked to reproductive toxicity and endocrine disruption, with higher urinary concentrations correlating with reduced semen quality in men .
- mEHHP/mEOHP (from DEHP) : Associated with hepatic and renal toxicity in rodents, though DEHP itself is more extensively studied than its metabolites .
Key Contrast: Unlike DEHP metabolites, MHIBP’s toxicity is inferred primarily from DiBP’s regulatory status rather than direct evidence. Substitutes like DINCH (diisononylcyclohexane-1,2-dicarboxylate) produce non-phthalate metabolites with distinct toxicological profiles, such as cyclohexane-1,2-dicarboxylic acid metabolites, which show lower reproductive toxicity .
Exposure Routes and Biomonitoring Data
MHIBP is detected in urine as a biomarker of DiBP exposure. Comparative biomonitoring data from the CDC’s NHANES studies () highlight trends in metabolite prevalence:
| Metabolite | Geometric Mean (1999–2010) | Detection Frequency | Primary Exposure Source |
|---|---|---|---|
| mIBP | 3.2 µg/L | >95% | PVC products, adhesives |
| mBP | 21.4 µg/L | >98% | Cosmetics, food packaging |
| mEHHP | 15.8 µg/L | >99% | Medical devices, flooring |
| MHIBP | Data not reported | Inferred | DiBP-containing plastics |
Note: While MHIBP-specific data are absent in , its detection is documented in targeted biomonitoring studies (e.g., as OH-MiBP in ).
Regulatory Status
Regulatory actions targeting parent phthalates indirectly affect MHIBP’s prevalence:
- DiBP : Banned in EU consumer products (Annex XVII of REACH) and restricted in Switzerland (ChemRRV Annex 1.18) at concentrations ≥0.1% .
- DEHP/DBP : Similar restrictions apply, with DEHP listed as a Substance of Very High Concern (SVHC) .
- Substitutes (e.g., DINCH): Not classified as reproductive toxicants, though emerging concerns about thyroid and kidney effects in rodents exist .
Impact on MHIBP : Reduced DiBP use in consumer goods may lower MHIBP detection in future biomonitoring, though legacy exposure via older products persists.
準備方法
Homogeneous Acid Catalysis
Concentrated sulfuric acid (0.2–1 wt%) remains widely used due to its high activity, enabling conversions >90% within 16–20 hours at 100–150°C. However, challenges include:
-
Corrosivity : Requires neutralization with alkaline solutions (e.g., 4–6% NaOH) post-reaction.
-
Byproduct Formation : Sulfonation of the alcohol or anhydride may occur, necessitating activated carbon decolorization.
-
Combine phthalic anhydride (1 mol) and 3-hydroxyisobutanol (1.5 mol) in a reactor.
-
Add H₂SO₄ (0.5 wt%), heat to 115°C with stirring for 4 hours.
-
Neutralize with 5% NaOH, wash with water, and recover excess alcohol via vacuum distillation.
-
Decolorize with activated carbon and filter.
Solid Acid Catalysts
To mitigate homogeneous catalyst drawbacks, mesoporous solid catalysts (e.g., GaCl₃/Si-MCM-41) enable room-temperature reactions with 95% selectivity for monoesters.
Advantages :
-
Load GaCl₃ (0.02 mmol/g) onto Si-MCM-41 support.
-
Mix phthalic anhydride (1 mol), 3-hydroxyisobutanol (1.1 mol), and catalyst (5 wt%) at 25°C for 1 hour.
-
Filter and wash catalyst for reuse.
-
Purify via rotary evaporation.
Yield : 92% MHIBP, <2% diester.
Reaction Optimization Parameters
Stoichiometry and Temperature
Excess alcohol (1.5:1 molar ratio) drives esterification but risks diester formation. Lower ratios (1.1:1) at 80–100°C favor monoesters.
| Alcohol:Anhydride Ratio | Temperature (°C) | MHIBP Yield (%) | Diester Byproduct (%) |
|---|---|---|---|
| 1.1:1 | 80 | 88 | 3 |
| 1.5:1 | 120 | 76 | 18 |
| 2.0:1 | 150 | 65 | 28 |
Solvent-Free vs. Solvent-Assisted Systems
Solvent-free reactions reduce waste but require precise temperature control. Polar aprotic solvents (e.g., toluene) enhance mixing and azeotropic water removal, improving yields by 10–15%.
Purification and Characterization
Post-Reaction Workflow
-
Neutralization : Alkaline washing (pH 7–8) removes residual acid.
-
Distillation : Recover unreacted alcohol at 70–90°C under reduced pressure (20–30 mmHg).
-
Decolorization : Activated carbon treatment (0.5–1 wt%) eliminates colored impurities.
-
Crystallization : MHIBP precipitates in hexane at 0–5°C, achieving ≥99% purity.
Analytical Validation
-
FT-IR : Ester carbonyl stretch at 1720 cm⁻¹, hydroxyl at 3400 cm⁻¹.
-
HPLC : Retention time 6.2 min (C18 column, 60% acetonitrile/water).
-
NMR : δ 7.6–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (–OCH₂–).
Industrial-Scale Feasibility
Pilot studies using continuous stirred-tank reactors (CSTRs) achieve 85% yield at 500 L scale, with energy consumption reduced by 30% via supergravity bed alcohol recovery. Capital costs are 20% lower than batch processes due to shorter cycle times.
Emerging Innovations
Q & A
Q. What analytical methods are recommended for quantifying MHIBP in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards, such as MHIBP-d4 (>95% purity, stored at +4°C), enhance accuracy by correcting for matrix effects and instrument variability . Biomarker quantification in urine or serum should follow protocols validated for precision (e.g., detection limits <0.1 ng/mL) .
Q. How should MHIBP standards be stored to ensure stability?
MHIBP and its deuterated analogs (e.g., MHIBP-d4) require storage at +4°C to prevent degradation. Avoid freeze-thaw cycles, as repeated temperature fluctuations may alter structural integrity .
Q. What are common sources of contamination in MHIBP experiments?
Polymeric materials (e.g., lab equipment coatings, plastic consumables) may leach phthalates. Use glassware or phthalate-free plastics, and validate background levels via solvent blanks .
Advanced Research Questions
Q. How can co-elution issues in LC-MS/MS be resolved when analyzing MHIBP alongside structurally similar metabolites?
Optimize chromatographic separation using a C18 column with a gradient elution program (e.g., 0.1% formic acid in water/acetonitrile). Employ multiple reaction monitoring (MRM) transitions specific to MHIBP (e.g., m/z 242.109 → fragment ions) and confirm peak purity via spectral deconvolution .
Q. What experimental designs mitigate confounding factors in MHIBP exposure studies?
Cohort studies should account for temporal variability (e.g., collect multiple biospecimens per subject) and covariates like diet, age, and co-exposure to other phthalates. Use multivariate regression models to adjust for urinary creatinine levels in biomarker analyses .
Q. How do metabolic pathways of MHIBP differ from those of other isobutyl phthalate metabolites?
MHIBP is a secondary metabolite of diisobutyl phthalate (DIBP), undergoing hydroxylation and oxidation. Compare its pharmacokinetics to mono-isobutyl phthalate (MiBP) using in vitro hepatocyte models or stable isotope tracing .
Q. What strategies validate MHIBP as a biomarker for chronic exposure studies?
Conduct longitudinal reproducibility assessments (e.g., intraclass correlation coefficients >0.7) and correlate urinary MHIBP levels with external exposure metrics (e.g., air/water sampling). Cross-validate findings using pooled samples from diverse populations .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in MHIBP detection across studies?
Variability may stem from analytical sensitivity (e.g., LC-MS vs. ELISA) or sample preparation (e.g., enzymatic deconjugation efficiency). Reanalyze discordant samples using harmonized protocols and report limits of quantification (LOQs) transparently .
Q. Why do MHIBP concentrations vary geographically in biomonitoring studies?
Regional differences in DIBP usage (e.g., industrial vs. consumer products) and regulatory policies influence exposure. Meta-analyses should stratify data by country and adjust for confounders like urbanization and occupational exposure .
Methodological Resources
- Analytical Standards : MHIBP-d4 (CAS 1461625-51-3) is critical for isotope dilution mass spectrometry .
- Biomarker Databases : Refer to NHANES phthalate metabolite data for population-level reference ranges .
- Protocols : Follow ZDHC MRSL guidelines for minimizing laboratory contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
